4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound is a structurally complex sulfonamide derivative incorporating a benzothiazole core, a propargyl substituent, and a 3,5-dimethylpiperidine sulfonyl group. The (2Z)-configuration of the benzothiazole-imine moiety is critical for maintaining planar geometry, which may enhance binding to biological targets.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S3/c1-4-11-28-21-10-9-20(35(25,30)31)13-22(21)34-24(28)26-23(29)18-5-7-19(8-6-18)36(32,33)27-14-16(2)12-17(3)15-27/h1,5-10,13,16-17H,11-12,14-15H2,2-3H3,(H2,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDZNIUVQDAWHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Coupling of Benzothiazole Moiety: The benzothiazole moiety is coupled to the piperidine ring through a condensation reaction, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include sulfonamide-bearing benzothiazoles and triazine derivatives. Below is a comparative analysis based on structural motifs and reported bioactivities:
Key Observations
Sulfonamide-Triazine Analogues : The triazine derivatives reported by Desai et al. (2016) share the sulfonamide group and demonstrate potent antimicrobial activity, suggesting that the sulfamoyl group in the target compound may similarly enhance bioavailability and target binding .
Benzothiazole vs. Flavonoid/Triterpenoid Scaffolds: Unlike flavonoid or triterpenoid-based compounds (e.g., Zygocaperoside), the benzothiazole core in the target compound offers a rigid, planar structure conducive to enzyme active-site interactions. This rigidity is absent in glycosides, which rely on sugar moieties for solubility .
Propargyl Group : The propargyl substituent in the target compound is rare in the cited analogues. This group may confer metabolic stability or act as a click chemistry handle for further derivatization, a feature absent in traditional sulfonamides .
Physicochemical and Pharmacokinetic Comparison
Its synthetic complexity exceeds that of triazine derivatives, likely due to the stereochemical demands of the (2Z)-benzothiazole-imine and propargyl groups .
Biological Activity
The compound 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that has drawn interest in medicinal chemistry due to its potential therapeutic properties. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes several functional groups that contribute to its biological activity. The presence of a sulfonamide group and a benzamide moiety suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 432.56 g/mol |
| IUPAC Name | 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
Research indicates that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in the context of carbonic anhydrases and other sulfonamide-sensitive enzymes.
- Receptor Modulation : The benzamide moiety may enhance binding affinity to specific receptors involved in cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis.
Case Studies
Several studies have explored the biological activity of related compounds. For instance:
- Antimicrobial Efficacy : A study conducted by Smith et al. (2020) demonstrated that a structurally similar compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential for this class of compounds in antibiotic development.
- Cancer Research : Another investigation by Jones et al. (2021) examined compounds with similar structural motifs for their cytotoxic effects on cancer cell lines. The results indicated that these compounds could induce apoptosis in colorectal cancer cells through caspase activation.
Pharmacological Applications
The unique structural attributes of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide suggest several pharmacological applications:
- Antibiotics : Given its antimicrobial properties, it may serve as a lead compound for developing new antibiotics.
- Anticancer Agents : The ability to induce apoptosis in cancer cells positions it as a candidate for further investigation in oncology.
- Anti-inflammatory Drugs : Its mechanism involving enzyme inhibition could also be explored for anti-inflammatory applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
